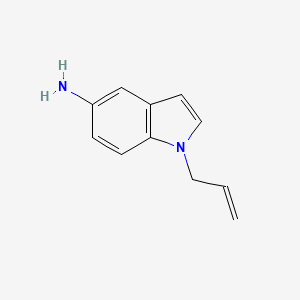

1-Allyl-1h-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-prop-2-enylindol-5-amine |

InChI |

InChI=1S/C11H12N2/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h2-5,7-8H,1,6,12H2 |

InChI Key |

AOXQYXQDAABHIX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Allyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-Allyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the N-allylation of 5-nitroindole, followed by the reduction of the nitro group to the corresponding amine. This document details the experimental protocols, presents key quantitative data, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically planned in two key stages:

-

N-Allylation of 5-Nitroindole: The synthesis begins with the commercially available 5-nitroindole. An allyl group is introduced at the N1 position of the indole ring. This reaction is crucial for installing the desired allyl functionality.

-

Reduction of 1-Allyl-5-nitroindole: The nitro group of the intermediate, 1-allyl-5-nitroindole, is then reduced to the primary amine, yielding the target compound, this compound. Catalytic transfer hydrogenation is a preferred method for this transformation due to its efficiency and mild reaction conditions.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of 1-Allyl-5-nitroindole

This procedure details the N-allylation of 5-nitroindole using a palladium-catalyzed reaction with allyl alcohol.

Materials:

-

5-Nitroindole

-

Allyl alcohol

-

Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand, or a pre-formed palladium complex)

-

Titanium tetraisopropoxide (Ti(O-iPr)4) - Promoter

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add 5-nitroindole (1.0 eq.).

-

Add the palladium catalyst and any necessary ligands.

-

Add the anhydrous solvent, followed by allyl alcohol (typically 1.5-2.0 eq.) and titanium tetraisopropoxide (promoter).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-allyl-5-nitroindole.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Nitroindole | Commercially Available |

| Key Reagents | Allyl alcohol, Palladium catalyst | Commercially Available |

| Typical Yield | ~90% (based on similar reactions) | N/A |

| Purification | Flash Column Chromatography | N/A |

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 1-allyl-5-nitroindole to the amine using catalytic transfer hydrogenation.

Materials:

-

1-Allyl-5-nitroindole

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol or Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1-allyl-5-nitroindole (1.0 eq.) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

To this suspension, add ammonium formate (typically 3-5 eq.) in portions.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be further purified by recrystallization or flash column chromatography if necessary to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Allyl-5-nitroindole | Synthesized in Step 1 |

| Key Reagents | 10% Pd/C, Ammonium formate | Commercially Available |

| Typical Yield | >95% (based on similar reductions) | N/A |

| Purification | Filtration, Recrystallization/Chromatography | N/A |

Characterization Data (Predicted)

Table of Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the allyl protons (vinylic and allylic CH₂), aromatic protons of the indole ring, the N-H proton of the amine, and the indole N-H proton (if not deuterated). |

| ¹³C NMR | Resonances for the carbons of the allyl group, and the eight distinct carbons of the indole ring. |

| IR (Infrared) | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the indole N-H (around 3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂N₂), which is approximately 172.23 g/mol . |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key considerations for the successful synthesis of this compound.

1-Allyl-1h-indol-5-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Allyl-1H-indol-5-amine

This guide provides a comprehensive overview of a common and effective protocol for the synthesis of this compound, a valuable intermediate in drug discovery and organic synthesis. The described methodology is a two-step process commencing with the N-allylation of 5-nitroindole, followed by the reduction of the nitro group to the corresponding amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The overall synthetic pathway can be summarized as follows:

1-Allyl-1H-indol-5-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-1H-indol-5-amine, a novel indole derivative. Due to the limited availability of data for this specific compound, this document synthesizes information from related molecules, general synthetic methodologies, and the known biological significance of the indole scaffold. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and chemical biology.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The indole scaffold's ability to mimic peptide structures allows it to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of an allyl group at the N-1 position of the indole ring, as in this compound, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and metabolic stability. The presence of a primary amine at the C-5 position offers a versatile handle for further chemical modifications and library development.

Chemical and Physical Properties

A specific CAS number for this compound has not been identified in publicly accessible databases, suggesting it is a novel or not widely cataloged compound. However, we can infer its likely properties from the known characteristics of its parent compounds, 5-aminoindole and 1-allyl-1H-indole.

Table 1: Physicochemical Properties of Parent Compounds

| Property | 5-Aminoindole | 1-Allyl-1H-indole |

| CAS Number | 5192-03-0[3][4] | 16886-08-1[5] |

| Molecular Formula | C₈H₈N₂[3][4] | C₁₁H₁₁N[5] |

| Molecular Weight | 132.16 g/mol [3][4] | 157.21 g/mol |

| Melting Point | 131-133 °C[6] | Not available |

| Boiling Point | 190 °C at 6 mmHg[6] | Not available |

| Water Solubility | Insoluble[6] | Not available |

| LogP (Octanol/Water) | 1.268[3] | Not available |

Based on these parent compounds, the properties of This compound can be estimated as follows:

-

Molecular Formula: C₁₁H₁₂N₂

-

Molecular Weight: 172.23 g/mol

The introduction of the allyl group is expected to decrease the melting point and increase the lipophilicity (LogP) compared to 5-aminoindole. The solubility in organic solvents is likely to be good, while water solubility is expected to be low.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 5-aminoindole. Several catalytic methods have been reported for the N-allylation of indoles, offering high yields and selectivity. A plausible synthetic route is the palladium-catalyzed allylic amination of 5-aminoindole.

Proposed Experimental Protocol: Palladium-Catalyzed N-Allylation

This protocol is adapted from established methods for the N-allylation of indoles and indolines.[7][8]

Materials:

-

5-Aminoindole

-

Allyl acetate (or another suitable allyl source)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe) or a similar phosphine ligand

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-aminoindole (1 equivalent) and anhydrous THF.

-

Cool the mixture to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (10 mol%) in anhydrous THF.

-

Add the catalyst solution to the reaction mixture.

-

Add allyl acetate (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Proposed Synthesis of this compound

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. 5-Aminoindole (CAS 5192-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Allyl)-1H-indole | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 7. Enantioselective synthesis of N-allylindoles via palladium-catalyzed allylic amination/oxidation of indolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective synthesis of N-allylindoles via palladium-catalyzed allylic amination/oxidation of indolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic and Biological Profile of 1-Allyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Allyl-1H-indol-5-amine is a novel indoleamine derivative for which detailed experimental data is not yet publicly available. This technical guide provides a comprehensive predicted spectroscopic and biological profile of this compound to facilitate future research and development. The predictions are based on established principles of organic chemistry and pharmacology, drawing parallels with structurally similar and well-characterized molecules. This document outlines a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a discussion of its potential biological activity, including a representative signaling pathway.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 5-aminoindole. This reaction is a common and generally high-yielding method for the preparation of N-substituted indoles.

Experimental Protocol: N-allylation of 5-aminoindole

Materials:

-

5-aminoindole

-

Allyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-aminoindole in anhydrous DMF, an equimolar amount of a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.

-

An equimolar amount of allyl bromide is then added dropwise to the suspension.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds, including 5-aminoindole and N-allylaniline.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | H-7 |

| ~7.10 | d | 1H | H-4 |

| ~6.95 | s | 1H | H-2 |

| ~6.70 | dd | 1H | H-6 |

| ~6.40 | d | 1H | H-3 |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.15 | dd | 1H | -CH=CH ₂ (trans) |

| ~5.05 | dd | 1H | -CH=CH ₂ (cis) |

| ~4.60 | dt | 2H | -N-CH ₂- |

| ~3.60 | br s | 2H | -NH ₂ |

Predicted solvent: CDCl₃. Coupling constants are expected to be in the typical ranges for vicinal and geminal protons in an allyl group and for aromatic protons.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~134 | -C H=CH₂ |

| ~130 | C-5 |

| ~128 | C-2 |

| ~125 | C-3a |

| ~117 | -CH=C H₂ |

| ~112 | C-6 |

| ~110 | C-7 |

| ~105 | C-4 |

| ~100 | C-3 |

| ~49 | -N-C H₂- |

FT-IR Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100 - 3000 | C-H stretch (aromatic and vinylic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| ~1640 | C=C stretch (alkene) | Medium |

| ~1620 | N-H bend (scissoring) | Medium |

| 1600 - 1450 | C=C stretch (aromatic) | Strong |

| ~990 and ~910 | =C-H bend (out-of-plane) | Strong |

Primary amines typically show two N-H stretching bands, which are expected to be present in the spectrum of this compound.[1][2][3][4][5]

Mass Spectrometry

| Predicted m/z | Assignment |

| ~172 | [M]⁺ (Molecular Ion) |

| ~131 | [M - C₃H₅]⁺ (Loss of allyl group) |

| ~117 | [M - C₃H₅N]⁺ |

| ~41 | [C₃H₅]⁺ (Allyl cation) |

The fragmentation pattern is expected to show a prominent molecular ion peak and a significant fragment corresponding to the loss of the allyl group, which is a common fragmentation pathway for N-allylated compounds.[1][6]

Potential Biological Activity and Signaling Pathways

Indoleamines, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, often interacting with neurotransmitter receptors.[7][8][9][10] The structural similarity of the 5-aminoindole core to serotonin (5-hydroxytryptamine) suggests that this compound may act as a ligand for serotonin and/or dopamine receptors.[11][12][][14]

Interaction with these receptors could modulate various downstream signaling cascades, such as the adenylyl cyclase and phospholipase C pathways, leading to a range of physiological effects.[15][16][17][18]

Potential Serotonergic Signaling Pathway for this compound

Caption: Hypothetical signaling pathway via a Gi/o-coupled serotonin receptor.

Conclusion

This technical guide provides a foundational understanding of the predicted chemical and biological properties of this compound. The proposed synthetic route offers a practical starting point for its chemical synthesis. The predicted spectroscopic data will be invaluable for the characterization and identification of this novel compound. Furthermore, the potential interaction with serotonergic and dopaminergic pathways highlights its promise as a candidate for further investigation in drug discovery programs targeting the central nervous system. Experimental validation of these predictions is a necessary next step to fully elucidate the profile of this intriguing molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. N-Allylaniline [webbook.nist.gov]

- 7. novapublishers.com [novapublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Indolamines - Wikipedia [en.wikipedia.org]

- 10. Serotonin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Allyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Allyl-1H-indol-5-amine. Due to the absence of direct experimental spectra in publicly available literature, this guide presents a detailed prediction based on the analysis of the constituent moieties: 5-aminoindole and an N-allyl group, drawing upon spectral data from closely related analogs. This document also outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar compounds.

Predicted NMR Data

The chemical shifts (δ) for this compound have been predicted by combining the experimental data of 5-aminoindole and N-allylaniline. The assignments are based on established chemical shift ranges for indole and allyl systems, taking into account the electronic effects of the substituents.

Predicted ¹H NMR Data

The predicted ¹H NMR data is summarized in Table 1. The spectrum is expected to show characteristic signals for the indole core and the N-allyl group. The protons of the indole ring will exhibit coupling patterns typical of a substituted benzene ring and the pyrrole moiety. The allyl group will present a complex splitting pattern due to vicinal and geminal couplings.

Table 1. Predicted ¹H NMR Data for this compound.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~7.15 | t | ~2.5 |

| H3 | ~6.40 | t | ~2.5 |

| H4 | ~7.05 | d | ~8.5 |

| H6 | ~6.70 | dd | ~8.5, 2.0 |

| H7 | ~7.25 | d | ~2.0 |

| H1' | ~4.60 | dt | ~5.0, 1.5 |

| H2' | ~5.95 | m | - |

| H3'a | ~5.15 | dq | ~10.5, 1.5 |

| H3'b | ~5.05 | dq | ~17.0, 1.5 |

| NH₂ | ~3.50 | br s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR data is presented in Table 2. The spectrum will display signals corresponding to the eight carbon atoms of the indole ring system and the three carbons of the allyl group.

Table 2. Predicted ¹³C NMR Data for this compound.

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | ~124.0 |

| C3 | ~102.0 |

| C3a | ~129.0 |

| C4 | ~111.0 |

| C5 | ~140.0 |

| C6 | ~112.0 |

| C7 | ~115.0 |

| C7a | ~131.0 |

| C1' | ~49.0 |

| C2' | ~134.0 |

| C3' | ~117.0 |

Molecular Structure and Numbering

The molecular structure of this compound with the numbering scheme used for NMR assignments is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and data comparison.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can slightly affect chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons which have longer relaxation times.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a novel compound like this compound.

Caption: Workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the synthesis, characterization, and quality control of this and related compounds in drug discovery and development.

Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-Allyl-1H-indol-5-amine, a substituted indole derivative. The content is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines potential fragmentation patterns, experimental protocols, and relevant biological pathways.

Predicted Mass Spectrum and Fragmentation

The primary fragmentation pathways for indole derivatives often involve the cleavage of the indole ring and its substituents.[1][2] For this compound, key fragmentation events are likely to include:

-

Loss of the allyl group: Cleavage of the N-allyl bond would result in the loss of a C3H5 radical (41 Da), leading to a fragment ion at m/z 131. This corresponds to the 1H-indol-5-amine cation.

-

α-Cleavage of the amine group: Aliphatic amines commonly undergo cleavage at the C-C bond alpha to the nitrogen atom.[3] However, in this aromatic amine, this is less likely to be the primary fragmentation route.

-

Ring fragmentation: The indole ring itself can undergo fragmentation, although this typically results in lower intensity ions. A characteristic fragment of the indole ring is observed at m/z 89, resulting from the loss of HCN.[1]

Table 1: Predicted Mass Spectrometric Data for this compound

| Ion | Proposed Structure | Predicted m/z |

| [M]+• | This compound | 172 |

| [M - C3H5]+ | 1H-indol-5-amine | 131 |

| [Indole ring fragment] | C7H5+ | 89 |

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods used for similar indole derivatives.[4][5]

2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Working Solutions: Serially dilute the stock solution with a mixture of 0.1% formic acid in water and methanol (50:50, v/v) to prepare working standard solutions of desired concentrations.

-

Sample Extraction (from biological matrix): For analysis from a biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation extraction. Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

2.2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at 5% Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines. Atmospheric Pressure Chemical Ionization (APCI) can also be considered, as it is effective for non-polar compounds.[4]

-

Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion (m/z 172) to obtain fragmentation data.

-

Collision Energy: Optimize the collision energy to achieve efficient fragmentation. A typical starting range would be 10-40 eV.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Visualizations

3.1. Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

3.2. Potential Signaling Pathway Involvement

Indole derivatives are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine) and can interact with serotonergic pathways. The following diagram illustrates a simplified serotonin receptor signaling cascade.

Caption: Simplified serotonin receptor signaling pathway.

References

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Allyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Allyl-1H-indol-5-amine. It details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and logical workflows for data interpretation. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and related molecular structures in research and development settings.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample at different frequencies, a unique spectral fingerprint of the molecule can be obtained. For this compound, the IR spectrum is characterized by the vibrational modes of its three key structural components: the indole ring system, the primary aromatic amine group at the 5-position, and the N-allyl substituent.

The indole core exhibits characteristic absorptions arising from N-H (in the absence of N-substitution, which is not the case here), aromatic C-H, and C=C stretching and bending vibrations. The primary amine group (-NH₂) is distinguished by its symmetric and asymmetric N-H stretching bands, as well as N-H bending (scissoring) and C-N stretching vibrations. The allyl group introduces absorptions from vinylic =C-H stretching, C=C stretching, and out-of-plane C-H bending. The N-alkylation of the indole nitrogen removes the characteristic N-H stretching vibration of the indole ring itself.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3380 - 3280 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium | Aromatic and Vinylic C-H Stretch | Indole Ring & Allyl Group |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) | Allyl Group |

| 1650 - 1620 | Variable | Alkene C=C Stretch | Allyl Group |

| 1640 - 1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching | Indole Ring |

| 1350 - 1250 | Strong | Aromatic C-N Stretching | Indole & Amine Groups |

| 1000 - 900 | Strong | =C-H Out-of-Plane Bending | Allyl Group |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | Indole Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

3.1. Instrumentation and Materials

-

FTIR Spectrometer: A Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample: this compound (solid or liquid).

-

Solvent for Cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

For a solid sample: Place a small amount of the this compound powder onto the center of the ATR crystal. Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

For a liquid sample: Place a single drop of the this compound onto the center of the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement is complete, remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the logical relationship between the functional groups of this compound and their characteristic IR absorptions.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Caption: Functional group to IR absorption correlation.

An In-depth Technical Guide to the Purity and Characterization of 1-Allyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characterizing the structure of 1-Allyl-1H-indol-5-amine, a key intermediate in various synthetic applications. The following sections detail the typical analytical data, experimental protocols, and a logical workflow for the quality assessment of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform |

Analytical Characterization Data

The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.15 | d, J=8.4 Hz | 1H | H-7 |

| 7.09 | t, J=2.8 Hz | 1H | H-2 |

| 6.78 | d, J=2.0 Hz | 1H | H-4 |

| 6.55 | dd, J=8.4, 2.0 Hz | 1H | H-6 |

| 6.25 | t, J=2.8 Hz | 1H | H-3 |

| 5.95 | m | 1H | Allyl-CH |

| 5.08 | dq, J=17.2, 1.6 Hz | 1H | Allyl-CH₂ (trans) |

| 5.01 | dq, J=10.4, 1.6 Hz | 1H | Allyl-CH₂ (cis) |

| 4.65 | dt, J=5.2, 1.6 Hz | 2H | N-CH₂ |

| 4.50 | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-5 |

| 134.8 | Allyl-CH |

| 131.5 | C-7a |

| 128.9 | C-2 |

| 126.3 | C-3a |

| 117.2 | Allyl-CH₂ |

| 111.8 | C-7 |

| 110.5 | C-6 |

| 102.4 | C-4 |

| 100.1 | C-3 |

| 48.9 | N-CH₂ |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

| Technique | Parameter | Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 173.1073 |

| [M+Na]⁺ | 195.0892 | |

| Electron Ionization (EI-MS) | Molecular Ion (M⁺) | 172 |

| Major Fragments (m/z) | 131, 117, 91 |

The fragmentation pattern in EI-MS is anticipated to involve the loss of the allyl group and subsequent rearrangements of the indole core.[2][3][4][5][6][7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC)

Table 4: Typical HPLC Purity Analysis

| Parameter | Value |

| Purity (by Area %) | > 98% |

| Retention Time (t_R_) | 5.8 min |

| Major Impurities | < 0.5% each |

Experimental Protocols

The following are standard protocols for the characterization and purity assessment of this compound.

NMR Sample Preparation

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[12][13]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[14]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.[14][15]

Mass Spectrometry Analysis

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol.

-

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Infuse the diluted sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

For EI-MS, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe and acquire the spectrum.

HPLC Method for Purity Determination

-

Instrumentation: An HPLC system equipped with a UV detector is used.[16][17]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically employed.[18][19]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid, is used.[19]

-

Start with 95% A and 5% B.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample before injection.[16]

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16][20]

Visualizations

The following diagrams illustrate the typical workflow for analytical characterization and the logical relationship between the different analytical techniques.

Caption: A typical workflow for the analytical characterization of this compound.

Caption: Logical relationship of analytical techniques for material characterization.

References

- 1. 5-Aminoindole(5192-03-0) 13C NMR spectrum [chemicalbook.com]

- 2. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pjsir.org [pjsir.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. torontech.com [torontech.com]

- 17. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Starting materials for 1-Allyl-1h-indol-5-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Allyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis predominantly proceeds through two strategic pathways, both originating from the common intermediate, 5-nitroindole. This document details the necessary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthetic Strategies

The synthesis of this compound can be approached via two main routes:

-

Pathway 1: N-Allylation of 5-Nitroindole followed by Reduction. This pathway involves the initial allylation of the indole nitrogen of 5-nitroindole, followed by the reduction of the nitro group to the desired primary amine.

-

Pathway 2: Reduction of 5-Nitroindole followed by Selective N-Allylation. This alternative route first reduces 5-nitroindole to 5-aminoindole, which is then selectively allylated at the indole nitrogen.

The choice between these pathways may depend on reagent availability, scalability, and the potential for side reactions.

Pathway 1: N-Allylation of 5-Nitroindole and Subsequent Reduction

This is a robust and frequently employed method for the synthesis of this compound.

digraph "Pathway_1" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8];

edge [fontname="Arial", fontsize=10];

A [label="5-Nitroindole", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="1-Allyl-5-nitroindole", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" N-Allylation\n(Allyl bromide, NaH, DMF)", color="#4285F4", fontcolor="#202124"];

B -> C [label=" Reduction\n(Pd/C, H2)", color="#34A853", fontcolor="#202124"];

}

Figure 2: Synthetic scheme for Pathway 2.

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

A common method for the reduction of aromatic nitro compounds in the presence of other reducible functional groups is the use of stannous chloride.

Experimental Protocol: Reduction of 5-Nitroindole with Stannous Chloride

5-Nitroindole is dissolved in ethanol, and an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide to precipitate tin salts, and the product is extracted with an organic solvent.[1]

Starting Material Reagent Solvent Conditions Yield 5-Nitroindole SnCl₂·2H₂O Ethanol Reflux Good

Step 2: Selective N-Allylation of 5-Aminoindole

The selective N-allylation of 5-aminoindole presents a challenge due to the presence of two nucleophilic nitrogen atoms (the indole nitrogen and the amino nitrogen). Careful selection of reaction conditions is crucial to favor alkylation at the indole nitrogen.

Experimental Protocol: Selective N-Allylation of 5-Aminoindole

Protecting the more nucleophilic amino group prior to allylation is a common strategy. Alternatively, specific reaction conditions that favor N-1 allylation can be employed. One approach involves the use of a phase-transfer catalyst, which can enhance the reactivity of the less nucleophilic indole anion.

A mixture of 5-aminoindole, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and a base like potassium carbonate in a biphasic solvent system (e.g., toluene/water) is treated with allyl bromide. The phase-transfer catalyst facilitates the transfer of the indole anion to the organic phase where it reacts with the allyl bromide.

Starting Material Reagents Catalyst Solvent System Conditions Yield 5-Aminoindole Allyl Bromide, K₂CO₃ TBAB Toluene/Water Heat Moderate

Summary of Starting Materials

The following table summarizes the key starting materials required for the synthesis of this compound through the described pathways.

Pathway Key Starting Material Intermediate(s) Pathway 1 5-Nitroindole 1-Allyl-5-nitroindole Pathway 2 5-Nitroindole 5-Aminoindole

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. Pathway 1 is often preferred due to the generally more straightforward and higher-yielding N-alkylation of the electron-deficient 5-nitroindole and the subsequent clean reduction. Pathway 2, while feasible, requires careful optimization of the selective N-allylation step to avoid side products. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide provides the necessary foundational information for professionals to embark on the synthesis of this important chemical entity.

References

Retrosynthetic Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis of 1-Allyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The document outlines a plausible synthetic route, detailing the necessary precursors and key chemical transformations. Experimental protocols for each step are provided, supported by quantitative data to facilitate reproducibility. Furthermore, a logical workflow for the biological evaluation of the target compound is presented visually.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent synthetic approach, breaking down the target molecule into readily available starting materials. The primary disconnections are identified at the N-allyl bond and the C-amino bond of the indole scaffold.

Caption: Retrosynthetic analysis of this compound.

The proposed retrosynthesis leads to three key stages in the forward synthesis:

-

Fischer Indole Synthesis: Construction of the 5-nitroindole core from p-nitrophenylhydrazine and a suitable carbonyl compound.

-

Reduction of the Nitro Group: Conversion of 5-nitroindole to the corresponding 5-aminoindole.

-

N-Allylation: Introduction of the allyl group onto the indole nitrogen of 5-aminoindole to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 5-Nitroindole

The synthesis of 5-nitroindole can be achieved via the Fischer indole synthesis. A more environmentally benign approach, avoiding the use of highly toxic hydrazine compounds, involves the nitration of a sulfonated indole derivative followed by hydrolysis.[1]

Table 1: Synthesis of 5-Nitroindole

| Parameter | Value |

| Starting Material | 2-Sodium sulfonate-1-acetylindole |

| Reagents | Fuming nitric acid, Acetic acid, Sodium hydroxide |

| Temperature | 12 °C (Nitration), 70 °C (Hydrolysis) |

| Reaction Time | 1 hour (Nitration), 20 hours (Hydrolysis) |

| Yield | 90.1% |

| Purity | 98.5% |

Protocol:

-

To a 500 mL round-bottom flask, add 27.2 g (0.1 mol) of 2-sodium sulfonate-1-acetylindole and 100 mL of acetic acid.

-

Cool the mixture to 12 °C in an ice bath.

-

Slowly add 19 mL of fuming nitric acid over a period of 1 hour, maintaining the temperature at 12 °C.

-

After the addition is complete, carefully pour the reaction mixture into 250 mL of crushed ice.

-

Add 160 g of sodium hydroxide to the mixture and slowly heat to 70 °C.

-

Maintain the temperature at 70 °C for 20 hours.

-

Filter the resulting precipitate and wash with 2 x 100 mL of ice water.

-

Dry the solid to obtain 14.6 g of 5-nitroindole as golden yellow crystals.[1]

Step 2: Reduction of 5-Nitroindole to 5-Aminoindole

The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method involves the use of stannous chloride (SnCl₂) in ethanol.

Table 2: Synthesis of 5-Aminoindole

| Parameter | Value |

| Starting Material | 5-Nitroindole |

| Reagents | Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield | High (Specific yield not reported in the general procedure) |

Protocol:

-

Dissolve the 5-nitroindole in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate to the solution.

-

Reflux the mixture for 1 hour.

-

After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

-

Add solid potassium carbonate to the residue to neutralize the mixture and make it basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-aminoindole.

Alternatively, a high-yield reduction can be achieved using a copper complex and sodium borohydride in water, affording 5-aminoindole in 99% yield.[2] Another method is catalytic hydrogenation, which also gives high yields.

Step 3: N-Allylation of 5-Aminoindole to this compound

The final step involves the N-alkylation of 5-aminoindole with an allyl halide. The following protocol is adapted from a general procedure for the diallylation of anilines and can be optimized for mono-allylation by adjusting the stoichiometry of the reagents.

Table 3: Synthesis of this compound

| Parameter | Value |

| Starting Material | 5-Aminoindole |

| Reagents | Allyl bromide, Potassium carbonate, Aqueous ethanol |

| Temperature | Room Temperature |

| Reaction Time | Variable (monitor by TLC) |

| Yield | Moderate to good (expected) |

Protocol:

-

In a round-bottom flask, dissolve 5-aminoindole (1 equivalent) in a mixture of ethanol and water (e.g., 50% v/v).

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add allyl bromide (1.1 equivalents for mono-allylation) dropwise to the stirred mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Evaluation Workflow

Given that many indole derivatives exhibit affinity for serotonin (5-HT) receptors, a logical next step in the characterization of this compound would be to assess its binding profile at these receptors. A standard method for this is a competitive radioligand binding assay.

Caption: Experimental workflow for determining the serotonin receptor binding affinity.

This workflow outlines the key stages in evaluating the interaction of the synthesized compound with a specific G-protein coupled receptor, a common target for psychoactive compounds. The results of such an assay would provide valuable information on the pharmacological profile of this compound and guide further drug development efforts.

References

Solubility Profile of 1-Allyl-1h-indol-5-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Allyl-1h-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. In the absence of specific experimental data for this compound in the public domain, this document outlines the predicted solubility in a range of common organic solvents based on its chemical structure and the established principles of solubility for analogous compounds. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility. A logical framework illustrating the key factors influencing the solubility of this compound is also presented to guide formulation and experimental design.

Introduction

This compound belongs to the indole class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmaceutical agents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. Understanding the solubility of this compound in various organic solvents is therefore essential for its application in research and development. This guide aims to provide a foundational understanding of its likely solubility behavior and the methods to empirically determine it.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not currently available in published literature, a qualitative prediction can be made based on its molecular structure. The molecule consists of a polar indole nucleus with a primary amine group at the 5-position, and a nonpolar allyl group attached to the indole nitrogen.

The primary amine group is capable of acting as a hydrogen bond donor and acceptor, which will contribute to its solubility in polar solvents. Conversely, the bicyclic indole ring and the allyl group are hydrophobic in nature. Therefore, the solubility of this compound will be a balance of these opposing characteristics.

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. However, as the size of the hydrophobic alkyl or aryl part of the molecule increases, the solubility in water tends to decrease.[1] Aromatic amines, like aniline, are typically only slightly soluble in water but show good solubility in many organic solvents.[2] The general principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[3]

Based on these principles, the predicted solubility of this compound in common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | High | High | The amine group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | High | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the amine group. |

| Dimethylformamide (DMF) | High | High | DMF is another strong hydrogen bond acceptor that should readily dissolve the compound. |

| Acetonitrile | Medium | Moderate | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. |

| Moderately Polar Solvents | |||

| Ethyl Acetate | Medium | Moderate | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Dichloromethane (DCM) | Medium | Moderate to High | DCM is a good solvent for many organic compounds, and its moderate polarity should be suitable. |

| Chloroform | Medium | Moderate to High | Similar to DCM, chloroform is a versatile solvent for a wide range of organic molecules. |

| Nonpolar Solvents | |||

| Toluene | Low | Low to Moderate | The aromatic nature of toluene may provide some favorable interactions with the indole ring. |

| Hexane | Low | Low | The nonpolar nature of hexane is unlikely to effectively solvate the polar amine group. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane, chloroform) of high purity

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. A logical representation of these relationships is provided in the following diagram.

Caption: Logical diagram of factors affecting solubility.

Conclusion

References

An In-depth Technical Guide to 1-Allyl-1H-indol-5-amine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological significance of the novel compound 1-Allyl-1H-indol-5-amine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is an indole derivative characterized by an allyl group substituted at the nitrogen atom of the indole ring (position 1) and an amine group at position 5 of the bicyclic structure. The core structure combines the features of 1-allyl-1H-indole and 1H-indol-5-amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | Calculated |

| Molecular Weight | 172.23 g/mol | Calculated |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indol-5-amine | |

| InChI Key | (Predicted) | |

| SMILES | C=CCN1C=C(C=C2N)C2=CC1=C5 | |

| LogP | (Predicted) | |

| Topological Polar Surface Area | 38.9 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Proposed Synthesis

A plausible synthetic route to this compound involves the N-allylation of 5-aminoindole. This reaction can be achieved by treating 5-aminoindole with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Aminoindole

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-aminoindole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization (Predicted)

While experimental data for this compound is not available, the following spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~7.0-7.5 (aromatic protons), ~6.4 (indole C2-H), ~5.8-6.0 (allyl CH), ~5.0-5.2 (allyl CH₂), ~4.6 (N-CH₂), ~3.5 (NH₂) |

| ¹³C NMR | δ (ppm): ~135-140 (C=C), ~125-130 (aromatic C), ~115-120 (allyl CH₂), ~100-110 (aromatic C), ~50 (N-CH₂) |

| IR | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1620 (N-H bend), ~1600 (C=C stretch) |

| Mass Spec (ESI-MS) | [M+H]⁺ = 173.1079 |

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to possess a wide range of biological activities.[1] The presence of the 5-amino group in this compound suggests potential interactions with targets common to other indoleamines, such as serotonin receptors. The N-allyl group may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Given the structural similarities to known bioactive molecules, this compound could be investigated for its potential as a modulator of serotonergic or other neurotransmitter systems. However, without experimental data, any discussion of its specific biological activity or involvement in signaling pathways remains speculative.

Diagram 2: Hypothetical Drug Discovery Workflow

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a novel indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic properties. Further experimental validation is necessary to confirm these characteristics and to explore the biological activities of this compound.

References

IUPAC name and synonyms for 1-Allyl-1h-indol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

The compound 1-Allyl-1H-indol-5-amine is a derivative of the indole heterocyclic system. Based on IUPAC nomenclature guidelines, the systematic name is 1-(prop-2-en-1-yl)-1H-indol-5-amine .

Synonyms:

-

1-Allyl-5-aminoindole

-

5-Amino-1-allylindole

-

1-(Prop-2-enyl)-5-aminoindole

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indol-5-amine | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₂ | Calculated |

| Molecular Weight | 172.23 g/mol | Calculated |

| Canonical SMILES | C=CCN1C=CC2=C1C=C(C=C2)N | Calculated |

Proposed Synthesis

A plausible synthetic route for 1-(prop-2-en-1-yl)-1H-indol-5-amine involves a two-step process starting from 5-nitroindole. This strategy is advantageous as it allows for the introduction of the allyl group at the nitrogen atom, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Allylation of 5-Nitroindole

This reaction introduces the allyl group onto the nitrogen atom of the indole ring. A common method for N-alkylation of indoles involves deprotonation of the indole nitrogen with a base, followed by reaction with an alkyl halide.

-

Materials: 5-nitroindole, sodium hydride (NaH), allyl bromide, anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-nitroindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-allyl-5-nitroindole.

-

Step 2: Reduction of 1-Allyl-5-nitroindole to 1-(prop-2-en-1-yl)-1H-indol-5-amine

The nitro group of the intermediate is reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation.

-

Materials: 1-allyl-5-nitroindole, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve 1-allyl-5-nitroindole in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the desired product, 1-(prop-2-en-1-yl)-1H-indol-5-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Synthesis Workflow Diagram

Potential Biological Activities and Applications

| Biological Activity | Target/Mechanism of Action (of related compounds) | Potential Application | References |

| Anticancer | Inhibition of tubulin polymerization, kinase inhibition, DNA binding. | Development of novel chemotherapeutic agents. | [2] |

| Antimalarial | Inhibition of Plasmodium falciparum growth. | Treatment of malaria. | |

| Antimicrobial | Disruption of bacterial or fungal cell processes. | Development of new antibiotics or antifungals. |

Given the prevalence of anticancer activity among 5-aminoindole derivatives, a primary application for 1-(prop-2-en-1-yl)-1H-indol-5-amine could be in the development of novel cancer therapies. The allyl group at the N1 position may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer compounds.[3][4][5]

-

Materials: Human cancer cell line (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1-(prop-2-en-1-yl)-1H-indol-5-amine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

MTT Assay Workflow Diagram

Conclusion

1-(prop-2-en-1-yl)-1H-indol-5-amine is a compound of interest for which a straightforward synthetic route can be proposed. Based on the known biological activities of related 5-aminoindole derivatives, this compound warrants investigation, particularly for its potential anticancer properties. The experimental protocols provided herein offer a foundation for its synthesis and initial biological evaluation. Further studies would be required to fully characterize this molecule and explore its therapeutic potential and mechanism of action.

References

- 1. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. An investigation of the allylation cascade reactions of substituted indigos - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00481C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium Catalyzed Allylation of Indole [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for 1-Allyl-1h-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic system prominently featured in numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] 1-Allyl-1h-indol-5-amine is a novel indole derivative. While specific biological data for this compound is not yet available in the public domain, its structural similarity to other 5-aminoindole derivatives suggests potential for significant pharmacological activity. Structurally related compounds have demonstrated effects such as the inhibition of cancer cell proliferation, modulation of histone deacetylases (HDACs), and inhibition of acetylcholinesterase (AChE).[2][4][5]

These application notes provide a comprehensive guide for the initial biological evaluation of this compound, focusing on its potential as an anticancer agent and an enzyme inhibitor. The provided protocols are established methods for assessing these activities.

Hypothesized Biological Activities

Based on the known activities of structurally similar indole amines, the primary hypothesized biological activities for this compound are:

-

Anticancer Activity: Many indole derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition, disruption of microtubule polymerization, and binding to DNA G-quadruplexes.[2][4]

-

Histone Deacetylase (HDAC) Inhibition: The indole scaffold has been incorporated into potent HDAC inhibitors, which are a validated class of anticancer agents.[2]

-

Acetylcholinesterase (AChE) Inhibition: Indole amines have been investigated as inhibitors of AChE, an enzyme implicated in the pathology of Alzheimer's disease.[5]

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for this compound to illustrate how experimental results would be presented.

| Assay Type | Target | Hypothetical IC50 (µM) |

| Anticancer | MCF-7 (Breast Cancer) | 8.5 |